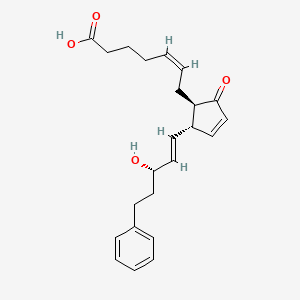

17-苯基三去前列腺素A2

描述

Molecular Structure Analysis

The molecular formula of 17-phenyl trinor Prostaglandin A2 is C23H28O4 . The molecular weight is 368.47 . The SMILES representation of its structure is O=C1C@@H/C=C/C@HO)C/C=C\CCCC(O)=O .Physical And Chemical Properties Analysis

The physical and chemical properties of 17-phenyl trinor Prostaglandin A2 include a molecular weight of 368.47 and a molecular formula of C23H28O4 . It’s soluble in DMF, DMSO, and ethanol .科学研究应用

生物活性

17-苯基三去前列腺素A2(PGE2)类似物在不同的测定系统中展示出不同的生物活性。一些类似物与它们的母体前列腺素一样有效,而另一些则表现出增强的效力。例如,在仓鼠抗生育测定中,17-苯基三去前列腺素F2alpha的效力明显高于PGF2alpha。这些类似物还对大鼠的血压产生显著影响,其中17-苯基三去PGF2alpha的升压效力是PGF2alpha的五倍。17-苯基三去PGE2对血压的反应在初始降压反应后表现出明显的升压反弹现象 (Miller, Weeks, Lauderdale, & Kirton, 1975)。

对鼻腔通畅的影响

对健康志愿者和患有血管运动性和过敏性鼻炎的患者进行的研究表明,外用前列腺素E1和17-苯基三去PGE2可以增加鼻腔通畅,单剂后持续数小时。与前列腺素E1相比,17-苯基三去PGE2引起的鼻腔刺激等副作用较少 (Karim, Adaikan, & Kunaratnam, 1978)。

大鼠肝细胞DNA合成和增殖

17-苯基三去-PGE2在刺激成年大鼠肝细胞原代培养中的DNA合成和增殖方面表现出效力,以时间和剂量依赖的方式影响肝细胞有丝分裂。这种活性与sulprostone和11-去氧-PGE1的活性有所不同,PGE2在这种情况下的效力低于17-苯基三去-PGE2。这些效应对特定受体拮抗剂和抑制剂敏感,表明存在特定的受体介导的作用机制 (Kimura, Osumi, & Ogihara, 2001)。

眼渗透性和代谢

对猪角膜的体外研究显示,含有苯基取代的前列腺素类似物,包括17-苯基三去前列腺素酯,表现出特定的角膜渗透率,并且会水解为相应的酸。这项研究表明它们在眼部应用中的潜力,不同类似物之间观察到不同程度的代谢 (Basu, Sjöquist, Stjernschantz, & Resul, 1994)。

作用机制

Target of Action

17-Phenyl Trinor Prostaglandin A2 is a synthetic prostaglandin analog . Prostaglandins are a family of lipids that play crucial roles in a variety of biological functions such as inflammation, female reproductive cycle, vasodilation, and bronchodilation .

Mode of Action

As a prostaglandin analog, it is likely to interact with prostaglandin receptors, leading to a variety of cellular responses .

Biochemical Pathways

Prostaglandins are involved in a wide range of biochemical pathways. They are derived from arachidonic acid and have been linked to various types of cancer . The effect of prostaglandins depends on multiple factors, such as the target tissue, their plasma concentration, and the prostaglandin subtype .

Pharmacokinetics

As a synthetic analog, it is designed for greater potency and increased half-life relative to natural prostaglandins .

Result of Action

Prostaglandins and their analogs can have diverse effects, ranging from contraction and relaxation of smooth muscle tissue to modulation of inflammation and immune responses .

安全和危害

未来方向

属性

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,13-14,16-17,19-21,24H,2,7,10-12,15H2,(H,26,27)/b6-1-,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMAXTSZSCARIG-YPINUJMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-phenyl trinor Prostaglandin A2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

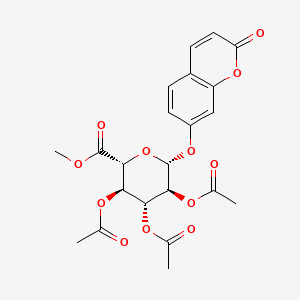

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)

![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)